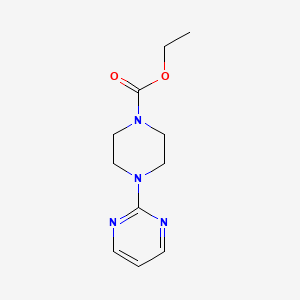

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a pyrimidine moiety and an ethyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate can be achieved through various synthetic routes. One common method involves the nucleophilic addition of a piperazine derivative to a pyrimidine precursor. For example, the reaction of 2-chloropyrimidine with 1-ethylpiperazine in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions often require a base like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its interaction with various neurotransmitter systems suggests it may help mitigate oxidative stress and inflammation in neuronal cells.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases.

Cardioprotective Properties

This compound has been investigated for its cardioprotective effects. Preclinical studies reveal that it may protect cardiac tissues from ischemic damage, potentially improving outcomes after myocardial infarction.

Anti-diabetic Activity

Recent findings suggest that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, indicating its potential as an adjunct therapy for diabetes management.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its pharmacological properties. SAR studies have identified key modifications that enhance its efficacy:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrimidine ring | Increased binding affinity to target receptors |

| Variation in piperazine substituents | Altered solubility and bioavailability |

| Introduction of additional functional groups | Enhanced interaction with specific enzymes |

These modifications provide insights into how structural changes can lead to improved therapeutic profiles.

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal cell death in models of oxidative stress. The study utilized primary neuronal cultures exposed to hydrogen peroxide, demonstrating a dose-dependent protective effect .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS) .

Case Study 3: Cardioprotection

In animal models of cardiac ischemia-reperfusion injury, treatment with this compound resulted in reduced infarct size and improved cardiac function post-injury. The compound's ability to modulate oxidative stress was highlighted as a key mechanism behind these effects .

Mécanisme D'action

The mechanism of action of Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Pyrimidyl)piperazine: A piperazine derivative with a pyrimidine moiety, similar in structure but lacking the ethyl ester group.

Ethyl 1-piperazinecarboxylate: Another piperazine derivative with an ethyl ester group but without the pyrimidine ring.

Uniqueness

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate is unique due to the combination of the pyrimidine ring and the ethyl ester group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development .

Activité Biologique

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with detailed research findings and data tables.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyrimidine moiety and an ethyl carboxylate group. This unique structure contributes to its pharmacological properties, allowing it to interact with various biological targets.

Biological Activity Overview

The compound has been investigated for several biological activities:

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Kinase Inhibition: Compounds containing the piperazine moiety often inhibit kinases involved in cell signaling pathways. This compound may bind to these targets in a kinase-inactive conformation, disrupting normal cellular functions .

- Sterol Biosynthesis Inhibition: It has been suggested that this compound can interfere with sterol demethylation in Leishmania species, inhibiting enzymes such as CYP51 and CYP5122A1. This action can lead to impaired growth of the parasite .

- Apoptosis Induction: In cancer cells, the compound may activate apoptotic pathways, leading to increased caspase levels and cell cycle arrest .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that the compound significantly inhibited cell proliferation compared to control treatments. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties due to the piperazine moiety. Preliminary studies indicate adequate oral bioavailability and metabolic stability, enhancing its potential for therapeutic applications .

Propriétés

IUPAC Name |

ethyl 4-pyrimidin-2-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-2-17-11(16)15-8-6-14(7-9-15)10-12-4-3-5-13-10/h3-5H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNBCBKGSZGMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.